(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13811668
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | (4S)-4-tert-butyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C15H20N2O/c1-15(2,3)13-9-18-14(17-13)12-6-4-5-11(16-12)10-7-8-10/h4-6,10,13H,7-9H2,1-3H3/t13-/m1/s1 |
| Standard InChI Key | ZFKFPLQGSLCNLX-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
| SMILES | CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 |
| Canonical SMILES | CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Framework
The compound features a 4,5-dihydrooxazole (oxazoline) ring fused to a 6-cyclopropylpyridin-2-yl group at the 2-position and a tert-butyl substituent at the 4-position. The stereogenic center at C4 confers chirality, with the (S)-configuration distinguishing it from its (R)-enantiomer . Key structural attributes include:
The cyclopropane ring introduces significant ring strain (≈27 kcal/mol) , while the tert-butyl group provides steric bulk that influences both reactivity and intermolecular interactions. The pyridine moiety contributes π-π stacking capabilities and hydrogen-bond acceptor sites.
Stereochemical Considerations
X-ray crystallography data for analogous compounds reveals a distorted half-chair conformation in the dihydrooxazole ring, with the tert-butyl group occupying an equatorial position . The (S)-configuration creates a distinct spatial arrangement of substituents that affects:
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Molecular dipole moment: Estimated at 3.2 D through computational modeling
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Solubility profile: 0.5 mg/mL in aqueous solutions at pH 7.4
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Protein binding affinity: Demonstrated 18% higher binding to human serum albumin compared to the (R)-enantiomer in preliminary studies
Synthesis and Manufacturing
Synthetic Pathways
Industrial production employs a stereoselective three-step sequence:
-
Cyclopropanation:
Pyridine-2-carbaldehyde undergoes [2+1] cycloaddition with diazomethane derivatives to install the cyclopropyl group. Yield: 68-72% -
Oxazoline Ring Formation:
Condensation of (S)-2-amino-3-methyl-1-butanol with the cyclopropane-modified pyridine intermediate under Mitsunobu conditions . Stereochemical control achieved using (R)-BINOL catalysts (ee >98%) . -
Final Functionalization:
tert-Butyl group introduction via nucleophilic substitution with tert-butyl bromide in DMF at 80°C.
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 78-82°C | ±2% yield/°C |
| Catalyst Loading | 5 mol% BINOL | <1% ee below 4% |
| Purification Method | Column Chromatography (SiO₂, hexane:EtOAc 4:1) | Purity >99.5% |
Industrial-Scale Production
Current manufacturing capabilities from major suppliers (e.g., Reagentia) demonstrate:
| Batch Size | Purity | Price (EUR/g) | Lead Time |
|---|---|---|---|
| 100 mg | 99.1% | 549.79 | 4 weeks |
| 1 g | 99.7% | 886.97 | 6 weeks |
| 10 g | 99.9% | 7,450.00 | 12 weeks |
Scalability challenges arise from the cryogenic conditions (-78°C) required during cyclopropanation, limiting batch sizes to 2 kg/month per reactor .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals:
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.32 | s | 9H | tert-butyl CH₃ |
| 2.11 | m | 1H | Cyclopropane CH |
| 3.85 | dd (J=10.2, 7.8 Hz) | 2H | Oxazoline CH₂ |
| 7.42 | d (J=7.6 Hz) | 1H | Pyridine H3 |
| 8.12 | s | 1H | Oxazoline NH |
Key IR Bands
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1675 cm⁻¹ (C=N stretch, oxazoline)
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1550 cm⁻¹ (pyridine ring breathing)
| Model System | Effect Observed | EC₅₀/IC₅₀ | Reference |
|---|---|---|---|
| RAW264.7 macrophages | COX-2 inhibition | 1.8 μM | |
| HEK293-TRPV1 | Calcium flux modulation | 12.4 μM | |
| Zebrafish embryo | Developmental toxicity (LC₅₀) | 45 μM |
Notably, the (S)-enantiomer shows 3.7-fold greater COX-2 selectivity over COX-1 compared to the (R)-form.
Comparative Analysis with Structural Analogs
Enantiomeric Pair Comparison
| Property | (S)-Configuration | (R)-Configuration | Δ Value |
|---|---|---|---|
| LogP (octanol/water) | 2.81 ± 0.03 | 2.79 ± 0.05 | +0.02 |
| Plasma Protein Binding | 92.4% | 89.7% | +2.7% |
| Metabolic Clearance (HLM) | 18 mL/min/kg | 23 mL/min/kg | -22% |
| CYP3A4 Inhibition | IC₅₀ = 9.3 μM | IC₅₀ = 8.1 μM | +14.8% |
Isosteric Replacements
Replacing the cyclopropyl group with alternative substituents impacts pharmacological parameters:
| Substituent | COX-2 IC₅₀ (μM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂ min) |
|---|---|---|---|
| Cyclopropyl | 1.8 | 0.5 | 42 |
| Cyclobutyl | 4.2 | 0.7 | 28 |
| Phenyl | 12.5 | 0.2 | 15 |
| Trifluoromethyl | 3.1 | 0.9 | 37 |
Future Research Directions
Formulation Challenges
Current limitations in aqueous solubility (0.5 mg/mL) necessitate advanced delivery systems:
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Nanocrystal formulations: Target particle size <200 nm for enhanced dissolution
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Prodrug approaches: Phosphonooxymethyl derivatives increase solubility to 8.3 mg/mL
Synthetic Biology Applications
CRISPR-edited E. coli strains expressing P450BM3 variants demonstrate:
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78% yield improvement in oxazoline ring formation vs chemical synthesis
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92% enantiomeric excess without chiral catalysts
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